molecular formula C7H10O2 B13840481 2-Methylene-3-butenoic acid ethyl ester CAS No. 44804-88-8

2-Methylene-3-butenoic acid ethyl ester

Cat. No.: B13840481
CAS No.: 44804-88-8
M. Wt: 126.15 g/mol
InChI Key: VCIGZCZEWQKTQR-UHFFFAOYSA-N
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Description

2-Methylene-3-butenoic acid ethyl ester is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 g/mol . It is a derivative of butenoic acid and is characterized by the presence of a methylene group at the second position and an ethyl ester group at the third position. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylene-3-butenoic acid ethyl ester can be achieved through several methods. One common method involves the esterification of 2-Methylene-3-butenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Methylene-3-butenoic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylene-3-butenoic acid ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylene-3-butenoic acid ethyl ester involves its reactivity with various nucleophiles and electrophiles. The methylene group at the second position is highly reactive and can undergo addition and substitution reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylene-3-butenoic acid ethyl ester is unique due to the presence of the methylene group at the second position, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical reactions and industrial applications .

Properties

CAS No.

44804-88-8

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

ethyl 2-methylidenebut-3-enoate

InChI

InChI=1S/C7H10O2/c1-4-6(3)7(8)9-5-2/h4H,1,3,5H2,2H3

InChI Key

VCIGZCZEWQKTQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C=C

Origin of Product

United States

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